molecular formula C14H15NO2S2 B2765832 4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706224-33-0

4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2765832
CAS No.: 1706224-33-0
M. Wt: 293.4
InChI Key: RZQHKZRFKUEDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a furan ring, a thiophene ring, and a thiazepane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a thiazepane derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

furan-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-14(11-3-1-8-17-11)15-6-5-13(19-10-7-15)12-4-2-9-18-12/h1-4,8-9,13H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQHKZRFKUEDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.